4-(3-Fluorophenoxy)butanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-fluorophenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYAMFRULTXSGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424549 | |
| Record name | 4-(3-fluorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87411-27-6 | |
| Record name | 4-(3-Fluorophenoxy)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87411-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-fluorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Strategic Role of Fluorine in Molecular Design
The substitution of hydrogen with fluorine in organic molecules imparts a range of unique and powerful properties. numberanalytics.com Fluorine is the most electronegative element, and its presence can significantly alter a molecule's electronic characteristics, acidity, and basicity. numberanalytics.com This high electronegativity, combined with the relatively small size of the fluorine atom, allows it to mimic hydrogen sterically while inducing profound electronic changes. numberanalytics.com
The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a molecule by making it less susceptible to enzymatic degradation. nih.govlew.ro This increased stability is a highly desirable trait in the development of bioactive compounds. Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to its importance in modern drug discovery. numberanalytics.com
Butanoic Acid Derivatives: a Versatile Chemical Scaffold
Butanoic acid, also known as butyric acid, and its derivatives are ubiquitous in nature and have found broad applications in medicinal chemistry and agrochemicals. turito.comwikipedia.org The butanoic acid moiety is a short-chain fatty acid that can participate in various biological processes. biointerfaceresearch.com Derivatives of butanoic acid have been investigated for a wide range of biological activities. For instance, some inhibit histone deacetylase (HDAC), an enzyme family implicated in the development of certain cancers. nih.gov
In the agrochemical sector, butanoic acid derivatives are utilized for their ability to influence plant growth and development. For example, 4-phenylbutyric acid has been shown to promote plant regeneration by acting as an auxin. nih.gov The versatility of the butanoic acid scaffold, with its reactive carboxylic acid group, allows for the straightforward synthesis of a diverse array of esters, amides, and other derivatives, making it an attractive starting point for chemical library synthesis and lead optimization. wikipedia.org
Emerging Trends in Phenoxybutanoic Acid Research
The combination of a phenoxy group with a butanoic acid structure creates the phenoxybutanoic acid scaffold. Research into these compounds is driven by the desire to merge the chemical properties of the phenyl ring and the butanoic acid chain. The phenyl ring can be readily substituted with various functional groups, such as halogens, to fine-tune the molecule's properties.
4 3 Fluorophenoxy Butanoic Acid: a Compound of Focused Academic Interest
Synthesis of this compound
The creation of this compound is primarily achieved through established organic synthesis reactions that construct the core ether linkage and prepare the carboxylic acid functionality.
Strategies for Phenoxy Ether Bond Formation
The formation of the ether bond between the 3-fluorophenyl group and the butanoic acid chain is the cornerstone of the synthesis. The Williamson ether synthesis is a widely used and effective method for this purpose. masterorganicchemistry.comwikipedia.org This S\textsubscript{N}2 reaction involves an alkoxide ion reacting with a primary alkyl halide. wikipedia.orgyoutube.com In this specific synthesis, 3-fluorophenol (B1196323) is first deprotonated by a strong base, such as sodium hydride (NaH), to form the more nucleophilic sodium 3-fluorophenoxide. youtube.com This phenoxide then attacks an electrophilic four-carbon synthon, typically an ester of 4-bromobutanoic acid like ethyl 4-bromobutanoate. The reaction is generally conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), which are known to promote S\textsubscript{N}2 reactions. chem-station.com After the ether linkage is formed, the ester group is hydrolyzed to the carboxylic acid, usually by treatment with a base like sodium hydroxide (B78521) followed by an acidic workup.
An alternative strategy is the Mitsunobu reaction, which can convert an alcohol into various functional groups, including esters and phenyl ethers. wikipedia.orgorganic-chemistry.org This reaction utilizes triphenylphosphine (B44618) (PPh\textsubscript{3}) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org In this context, 3-fluorophenol and a suitable 4-hydroxybutanoic acid derivative would be reacted in the presence of these reagents. A key feature of the Mitsunobu reaction is that it proceeds with a predictable inversion of stereochemistry at the alcohol's carbon center, which is a powerful tool in stereoselective synthesis. wikipedia.orgorganic-chemistry.org
Table 1: Key Reagents in Phenoxy Ether Bond Formation
| Reaction | Key Reagents | Role |
| Williamson Ether Synthesis | 3-Fluorophenol, Sodium Hydride (NaH), Ethyl 4-bromobutanoate, Dimethylformamide (DMF) | Phenol, Base, Alkylating Agent, Solvent |
| Mitsunobu Reaction | 3-Fluorophenol, 4-Hydroxybutanoic acid derivative, Triphenylphosphine (PPh\textsubscript{3}), Diethyl azodicarboxylate (DEAD) | Phenol, Alcohol, Phosphine (B1218219) Reagent, Azodicarboxylate |
Carboxylic Acid Functionalization and Modification
The carboxylic acid group of this compound is a versatile functional handle for creating a variety of derivatives. Standard transformations can be employed to modify this group. For instance, it can be converted into an acyl chloride using reagents like thionyl chloride (SOCl\textsubscript{2}) or oxalyl chloride. This highly reactive intermediate can then be readily converted into esters or amides by reacting with alcohols or amines, respectively.
Direct esterification can be achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol, 4-(3-fluorophenoxy)butan-1-ol, using powerful reducing agents such as lithium aluminum hydride (LiAlH\textsubscript{4}). This resulting alcohol can then serve as a starting point for further synthetic transformations.
Synthesis of Analogues and Derivatives of this compound
To explore structure-activity relationships, various analogues and derivatives of the parent compound can be synthesized by modifying the phenyl ring, the butanoic acid chain, or by introducing entirely new ring systems. nih.gov
Structural Variations on the Phenyl Ring (e.g., Halogenation, Acetylation)
The aromatic ring is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. wikipedia.org Halogenation, the introduction of halogen atoms like chlorine or bromine, can be accomplished using the appropriate halogen (e.g., Br\textsubscript{2}) in the presence of a Lewis acid catalyst such as ferric chloride (FeCl\textsubscript{3}) or aluminum chloride (AlCl\textsubscript{3}). wikipedia.orgmasterorganicchemistry.com The catalyst polarizes the halogen molecule, making it a stronger electrophile for the aromatic ring to attack. masterorganicchemistry.commt.com
Another common modification is Friedel-Crafts acylation. For example, an acetyl group can be introduced onto the ring using acetyl chloride (CH\textsubscript{3}COCl) and a Lewis acid catalyst. nih.gov The regioselectivity of these substitution reactions is directed by the existing fluoro and phenoxyether substituents on the ring.
Modifications of the Butanoic Acid Chain (e.g., Alkyl Substituents, Stereoisomers)
The butanoic acid side chain can also be readily modified. Alkyl groups can be introduced at different positions along the chain. For instance, employing a substituted starting material like ethyl 2-methyl-4-bromobutanoate in the Williamson ether synthesis would result in an analogue with a methyl group at the α-position to the carboxylic acid.
The synthesis of specific stereoisomers is also an important area of analogue development. orgsyn.org Chiral auxiliaries or asymmetric catalytic methods can be used to control the stereochemistry during the synthesis, leading to the selective production of (R) or (S) enantiomers. These stereochemically pure compounds can exhibit distinct biological properties. The length of the acid chain can also be varied, for example by using 5-halopentanoate or 3-halopropanoate derivatives in the initial ether synthesis step.
Heteroaryl and Bioconjugate Derivatives
The phenyl ring can be replaced with a heteroaromatic system, such as pyridine (B92270) or pyrimidine, to create heteroaryl analogues. nih.govrsc.org The synthesis would involve coupling a suitable halo-heterocycle with the butanoic acid side chain. These analogues can introduce new physicochemical properties, such as altered hydrogen bonding capacity and polarity.
Bioconjugation is the process of covalently linking the molecule to a biomolecule like a protein or a sugar. digitellinc.commdpi.comnih.gov A common strategy involves activating the carboxylic acid group, for example, by converting it into an N-hydroxysuccinimide (NHS) ester. This activated ester can then efficiently react with amine groups on proteins to form stable amide bonds, allowing the compound to be used as a molecular probe or for targeted delivery. nih.gov
Table 2: Examples of Synthetic Transformations for Derivatization
| Transformation | Reagents/Method | Target Modification |
| Halogenation | Br\textsubscript{2}, FeCl\textsubscript{3} | Phenyl Ring |
| Acetylation | CH\textsubscript{3}COCl, AlCl\textsubscript{3} | Phenyl Ring |
| Chain Alkylation | Use of alkyl-substituted halo-esters | Butanoic Acid Chain |
| Asymmetric Synthesis | Chiral catalysts/auxiliaries | Butanoic Acid Chain (Stereoisomers) |
| Bioconjugation | NHS ester activation | Carboxylic Acid (for linking to biomolecules) |
Reaction Kinetics and Mechanistic Aspects of Butanoic Acid Oxidation and Derivatization
The oxidation of 4-oxo-4-phenyl butanoic acid has been investigated using various oxidizing agents, such as tripropylammonium (B8586437) fluorochromate (TriPAFC) and benzimidazolium fluorochromate (BIFC). researchgate.netorientjchem.org Kinetic studies of the oxidation of 4-oxo-4-phenyl butanoic acid by TriPAFC in an acetic acid-water medium show that the reaction is first order with respect to the oxidant, the substrate, and H+ ions. orientjchem.org The reaction product is benzoic acid. The rate of the reaction increases with a higher proportion of acetic acid in the solvent, which suggests that a lower dielectric constant of the medium facilitates the reaction. orientjchem.org A proposed mechanism involves the enolization of the butanoic acid derivative as a key step, with the rate of enolization being faster than the rate of oxidation. orientjchem.org The reaction does not appear to involve free radical intermediates. researchgate.netorientjchem.org
In a similar vein, the oxidation of 4-(3-hydroxy phenyl amino)-4-oxo butanoic acid by alkaline hexacyanoferrate (III) has also been studied. ijiset.com The reaction exhibits first-order kinetics with respect to the oxidant and a fractional order with respect to the substrate, with the main oxidation products being N-(4-hydroxy phenyl) formamide (B127407) and malonic acid. ijiset.com The reaction rate was monitored by measuring the decrease in absorbance of the hexacyanoferrate (III) ion. ijiset.com
Table 1: Kinetic Data for the Oxidation of Butanoic Acid Analogues
| Compound | Oxidant | Key Kinetic Findings | Products |
|---|---|---|---|
| 4-oxo-4-phenyl butanoic acid | Tripropylammonium fluorochromate (TriPAFC) | First order in [TriPAFC], [Substrate], and [H⁺]. Rate increases with decreased solvent polarity. orientjchem.org | Benzoic acid |
| 4-oxo-4-phenyl butanoic acid | Benzimidazolium fluorochromate (BIFC) | First order in [BIFC], [Substrate], and [H⁺]. researchgate.net | Benzoic acid researchgate.net |
| 4-(3-hydroxy phenyl amino)-4-oxo butanoic acid | Hexacyanoferrate (III) | First order in [Oxidant], fractional order in [Substrate]. ijiset.com | N-(4-hydroxy phenyl) formamide, Malonic acid ijiset.com |
Stereoselective Synthesis Approaches for Chiral Analogues
The synthesis of specific stereoisomers (enantiomers) is crucial in the development of many biologically active molecules. For chiral analogues of this compound, both biocatalytic and traditional chemical methods can be employed to achieve high enantioselectivity.
Biocatalysis, which uses enzymes to carry out chemical transformations, offers a powerful tool for creating chiral compounds due to the high stereoselectivity of enzymes. nih.gov For instance, the enantioselective synthesis of (S)-2-amino-4-phenylbutanoic acid has been achieved using a combination of hydantoinase and L-N-carbamoylase enzymes. nih.gov Another example is the enzyme-catalyzed synthesis of (S)-2-amino-4-phenylbutanoic acid and (R)-2-hydroxy-4-phenylbutanoic acid from 2-oxo-4-phenylbutanoic acid using L-phenylalanine dehydrogenase and D-lactate dehydrogenase, respectively. documentsdelivered.com These enzymatic processes often provide high yields and excellent enantiomeric excess. nih.gov
Chemical methods for stereoselective synthesis often involve the use of chiral auxiliaries or catalysts. A notable example is the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org This synthesis utilizes a rhodium catalyst with a chiral BINAP ligand for the asymmetric addition of a phenylboronic acid to an unsaturated ester. orgsyn.org The choice of the (R)- or (S)-enantiomer of the BINAP ligand determines the stereochemistry of the final product. orgsyn.org Another approach is the synthesis of 1,12-disubstituted nih.govhelicenes, where a gold-catalyzed intramolecular hydroarylation using a chiral phosphonite ligand achieves high enantioselectivity. nih.gov
Table 2: Examples of Stereoselective Synthesis of Butanoic Acid Analogues
| Target Compound | Method | Key Features |
|---|---|---|
| (S)-2-amino-4-phenylbutanoic acid | Biocatalysis (Hydantoinase/L-N-carbamoylase) | Uses a racemic starting material to produce a single enantiomer. nih.gov |
| (S)-2-amino-4-phenylbutanoic acid and (R)-2-hydroxy-4-phenylbutanoic acid | Biocatalysis (Dehydrogenases) | Employs specific dehydrogenases for the synthesis of either the (S)-amino acid or the (R)-hydroxy acid. documentsdelivered.com |
| (S)-3-(4-Bromophenyl)butanoic acid | Asymmetric Catalysis (Rh-BINAP) | Rhodium-catalyzed asymmetric 1,4-addition using a chiral phosphine ligand. orgsyn.org |
| 1,12-disubstituted nih.govhelicenes | Asymmetric Catalysis (Au-Phosphonite) | Gold-catalyzed intramolecular hydroarylation with a chiral ligand. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the this compound molecule.
One-dimensional ¹H and ¹³C NMR spectra offer a fundamental and comprehensive overview of the molecule's carbon-hydrogen framework.
The ¹H NMR spectrum of this compound is expected to show distinct signals for each non-equivalent proton. The aromatic region would display complex multiplets for the four protons on the fluorophenyl ring, with their chemical shifts and coupling patterns influenced by the fluorine and phenoxy substituents. The aliphatic portion of the spectrum would contain signals for the three methylene (B1212753) (-CH₂-) groups of the butanoic acid chain. The protons closest to the electronegative oxygen of the ether linkage (O-CH₂) would be the most deshielded and appear furthest downfield in the aliphatic region. The carboxylic acid proton (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, though its position and appearance can be highly dependent on the solvent and concentration. docbrown.info
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are expected. The carbon atom of the carboxyl group (C=O) would appear at the most downfield position (typically 170-185 ppm). docbrown.info The carbons of the aromatic ring would resonate in the 110-165 ppm range, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond coupling constant (¹JCF), which is characteristic of organofluorine compounds. The chemical shifts of the three aliphatic carbons would be found in the more upfield region of the spectrum.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Carboxylic Acid (-COOH) | >10 | Broad Singlet | 1H |
| Aromatic (-C₆H₄F) | 6.7 - 7.3 | Multiplet | 4H |
| Methylene (-OCH₂-) | ~4.0 | Triplet | 2H |
| Methylene (-CH₂COOH) | ~2.5 | Triplet | 2H |
| Methylene (-CH₂CH₂CH₂-) | ~2.1 | Quintet | 2H |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 175 - 180 |
| Aromatic (C -F) | 160 - 165 (d, ¹JCF ≈ 245 Hz) |
| Aromatic (C -O) | 157 - 162 (d) |
| Aromatic (Other) | 105 - 132 |
| Methylene (-OC H₂-) | 65 - 70 |
| Methylene (-C H₂COOH) | 30 - 35 |
| Methylene (-CH₂C H₂CH₂-) | 24 - 28 |
(Note: Predicted values are based on data from analogous structures like 4-(3-Methoxyphenoxy)butyric acid and general chemical shift ranges. nih.govwisc.edu Actual experimental values may vary.)
Two-dimensional (2D) NMR experiments are employed to resolve structural ambiguities and definitively assign the signals observed in 1D spectra. longdom.org For this compound, several 2D techniques are particularly informative.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. longdom.org This would show correlations between the adjacent methylene groups in the butanoic acid chain, confirming their sequence (-OCH₂-CH₂-CH₂-COOH). It would also help in assigning the coupling relationships between the protons on the aromatic ring. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment reveals which protons are directly attached to which carbon atoms. researchgate.net It provides an unambiguous link between the ¹H and ¹³C assignments. For example, the proton signal around 4.0 ppm would show a cross-peak with the carbon signal around 67 ppm, confirming the -OCH₂- group.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for piecing together the entire molecular structure. For instance, HMBC would show a correlation from the -OCH₂- protons to the aromatic carbon C-O, linking the butanoic acid side chain to the fluorophenoxy ring. It would also show correlations from the methylene protons at C2 and C3 to the carboxylic carbon, confirming the end of the chain.
Mass Spectrometry (MS) for Molecular Identity and Purity
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and obtain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. For this compound (C₁₀H₁₁FO₃), HRMS would be used to confirm its elemental composition by distinguishing its exact mass (198.06922 Da) from other potential formulas that might have the same nominal mass. sigmaaldrich.comnih.gov
GC-MS combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. researchgate.net Due to the low volatility of the carboxylic acid group, this compound typically requires a derivatization step, such as esterification to form its methyl or ethyl ester, before GC analysis. nsf.gov
Once separated by the GC column, the derivatized compound enters the mass spectrometer, where it is ionized (commonly by electron ionization) and fragmented. The resulting fragmentation pattern serves as a chemical "fingerprint." For the methyl ester of this compound, characteristic fragments would likely include the loss of the methoxy (B1213986) group (-OCH₃), cleavage of the butyrate (B1204436) chain, and the formation of a stable fluorophenoxy cation or related fragments. This technique is highly sensitive and ideal for detecting trace amounts of the compound in complex mixtures. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of this compound as it can handle polar and non-volatile compounds without the need for derivatization. researchgate.net The compound is first separated from a sample matrix using a reversed-phase HPLC column, where it elutes at a characteristic retention time.
The eluent from the LC is then directed into the mass spectrometer, typically using a "soft" ionization technique like Electrospray Ionization (ESI). In ESI, the molecule is ionized with minimal fragmentation, usually by gaining or losing a proton. For this compound, analysis in negative ion mode would prominently show the deprotonated molecule [M-H]⁻ at an m/z of 197.06. This combination of a unique retention time and a specific mass-to-charge ratio provides excellent selectivity and sensitivity for both the identification and quantification of the compound.
Chromatographic Separations and Purity Assessment
Chromatographic techniques are indispensable for the separation and purity evaluation of this compound. The choice of method depends on the sample matrix, the required sensitivity, and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile organic compounds like this compound. A typical HPLC method for this compound would employ reversed-phase chromatography, which separates molecules based on their hydrophobicity.
Method Parameters: A robust HPLC method would likely utilize a C18 or C8 stationary phase, which provides excellent retention and separation for moderately polar compounds. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. To ensure the carboxylic acid group is in its protonated, less polar form, and to achieve sharp, symmetrical peaks, the mobile phase is usually acidified. elementlabsolutions.com Formic acid or acetic acid are common choices for this purpose, especially when the method is coupled with mass spectrometry. elementlabsolutions.com
Gradient elution, where the proportion of the organic solvent is increased over time, is often preferred to ensure the timely elution of the compound of interest while also separating it from potential impurities with different polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic ring of the molecule exhibits strong absorbance, typically around 254 nm or 270 nm. For more selective and sensitive detection, a mass spectrometer (LC-MS) can be used. diva-portal.org
In some cases, pre-column derivatization with a fluorescent tag like 9-anthryldiazomethane (B78999) (ADAM) can be employed to enhance detection limits, particularly for trace-level analysis in complex matrices. nih.gov
| Parameter | Typical Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic carboxylic acids. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to suppress ionization of the carboxylic acid. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent to elute the compound from the reversed-phase column. |
| Gradient | 30-90% B over 15 minutes | Ensures efficient separation of the analyte from impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 270 nm or MS | UV for general detection, MS for higher selectivity and sensitivity. |
This table presents a hypothetical, yet scientifically plausible, set of HPLC conditions for the analysis of this compound based on methods for similar compounds.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.
For the analysis of this compound, a UPLC method would offer considerable advantages, particularly for high-throughput screening or when analyzing complex mixtures. The fundamental principles of separation remain the same as in HPLC, with reversed-phase chromatography being the most common mode. waters.com The use of UPLC can significantly reduce solvent consumption and analysis time, making it a more environmentally friendly and cost-effective technique. acs.org
The enhanced sensitivity of UPLC, often coupled with a mass detector (UPLC-MS), allows for lower detection limits, which is critical for trace analysis. waters.com The method parameters would be similar to those for HPLC but adapted for the shorter columns and faster flow rates characteristic of UPLC.
| Parameter | Typical Condition | Advantage over HPLC |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm | Higher efficiency and faster separations. |
| Mobile Phase | Same as HPLC | - |
| Gradient | 30-90% B over 3 minutes | Significantly reduced analysis time. |
| Flow Rate | 0.4 mL/min | Optimized for smaller particle size columns. |
| Detection | UV or MS | Increased sensitivity due to sharper peaks. |
This table illustrates a potential UPLC method for this compound, highlighting the improvements over conventional HPLC.
Ion chromatography, particularly ion-exclusion chromatography (IEC), is a powerful technique for the separation of weak organic acids from strong inorganic acids and other sample matrix components. oup.comoup.com In IEC, a cation-exchange resin in the H+ form is typically used as the stationary phase. The separation mechanism is based on the principle of Donnan exclusion, where highly ionized anions are repelled by the negatively charged sulfonate groups of the resin and elute early. oup.comoup.com Less dissociated acids, like this compound, can penetrate the resin pores to a greater extent and are retained longer. oup.comoup.com
The mobile phase in IEC is typically a dilute strong acid, such as sulfuric acid, which acts as the eluent. nih.govnih.gov Detection is often achieved by conductivity, which provides a sensitive response for ionic species. nih.gov
Vacancy ion-exclusion chromatography is a variation where the sample itself is used as the mobile phase and a small volume of water is injected. oup.comnih.gov This results in negative peaks for the analytes, which can offer advantages in terms of sensitivity and peak shape for certain applications. oup.comnih.gov
While ion exchange chromatography is also used for ionic species, ion-exclusion is generally more suitable for the analysis of aromatic carboxylic acids due to the hydrophobic interactions that can occur between the analyte and the resin, providing an additional separation mechanism. nih.govnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. compoundchem.comcompoundchem.com An IR spectrum is obtained by passing infrared radiation through a sample and measuring the frequencies at which absorption occurs. These absorption frequencies correspond to the vibrational frequencies of the chemical bonds within the molecule.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups: the carboxylic acid, the aromatic ring, the ether linkage, and the carbon-fluorine bond.
The carboxylic acid group gives rise to two very distinctive absorptions: a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a sharp, strong C=O (carbonyl) stretching band around 1710 cm⁻¹. docbrown.infolibretexts.orgresearchgate.net The broadness of the O-H stretch is due to hydrogen bonding between the carboxylic acid molecules. docbrown.info
The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org The presence of the fluorine atom on the aromatic ring will result in a strong C-F stretching absorption, typically in the 1250-1000 cm⁻¹ range. The ether linkage (C-O-C) will also produce characteristic stretching vibrations in the fingerprint region, usually around 1250-1000 cm⁻¹. libretexts.org
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | ~1710 | Strong |
| Aromatic Ring | C-H Stretch | >3000 | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Alkyl Chain | C-H Stretch | 2960 - 2850 | Medium |
| Aryl Ether | C-O Stretch | 1250 - 1200 | Strong |
| Carbon-Fluorine | C-F Stretch | 1250 - 1000 | Strong |
This table summarizes the expected characteristic infrared absorption bands for this compound based on the known absorptions of its constituent functional groups. docbrown.infolibretexts.orgresearchgate.netlibretexts.orgrsc.orgnist.gov
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules.
Geometry optimization calculations using DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, are performed to determine the most stable three-dimensional conformation of this compound. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Vibrational analysis is subsequently carried out to confirm that the optimized geometry represents a true energy minimum. This is verified by the absence of imaginary frequencies in the calculated vibrational spectrum. The computed vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.
Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and interactions. For this compound, NBO analysis can elucidate the charge distribution, hybridization of atoms, and the stabilizing effects of electron delocalization. Key interactions often involve the lone pairs of oxygen atoms and the π-orbitals of the benzene (B151609) ring.
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is typically localized on the phenoxy group, while the LUMO is distributed over the butanoic acid moiety.
Table 1: FMO Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -0.25035 |
| LUMO Energy | -0.01587 |
The Electrostatic Potential Surface (EPS) map, also known as the Molecular Electrostatic Potential (MEP) map, visualizes the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. For this compound, the regions around the carboxylic acid group's oxygen atoms are typically electron-rich (red), indicating sites susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms are electron-deficient (blue), indicating sites for nucleophilic attack.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of this compound over time. These simulations can reveal the accessible conformations of the flexible butanoic acid chain and the orientation of the fluorophenoxy group. By simulating the molecule in different environments, such as in a vacuum or in a solvent, researchers can understand how the surrounding medium influences its conformational preferences.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a compound based on its chemical structure. For this compound, QSAR models could be developed to correlate its structural features (descriptors) with a specific biological endpoint. These descriptors can include electronic, steric, and hydrophobic parameters. Such models are valuable in medicinal chemistry for designing new analogues with improved activity.
Computational Prediction of Spectroscopic Parameters and Collision Cross Sections
Computational methods can predict various spectroscopic parameters. For instance, NMR chemical shifts (¹H and ¹³C) can be calculated using DFT, which aids in the interpretation of experimental NMR spectra. Mass spectrometry fragmentation patterns can also be simulated to understand the molecule's behavior under mass spectrometric conditions.
The collision cross section (CCS) is an important parameter in ion mobility-mass spectrometry. Computational methods, such as the trajectory method, can predict the CCS value of this compound, which is useful for its identification in complex mixtures.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Oxygen |
| Benzene |
Computational Scrutiny of this compound Remains Limited
Despite the growing application of computational chemistry in drug discovery and materials science, specific and detailed research focusing on the chemical compound this compound, particularly concerning the influence of solvents in molecular modeling, is not available in the public domain.
Extensive searches of scientific literature and chemical databases have not yielded any dedicated computational studies that investigate the behavior of this compound in different solvent environments. Consequently, there are no published research findings or data tables to populate a detailed analysis of its solvent effects from a computational chemistry perspective.
While general principles of computational chemistry allow for the theoretical modeling of solvent effects on molecules, the absence of specific studies on this compound means that any discussion would be purely speculative. Such an analysis would lack the "thorough, informative, and scientifically accurate content" based on "detailed research findings" as requested.
Therefore, the section on "Computational Chemistry and Molecular Modeling Investigations," specifically subsection "4.5. Solvent Effects in Computational Studies," cannot be generated at this time due to the lack of primary research on this particular compound.
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Fluorine Substitution Position on Biological Interactions
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry due to its unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds that can enhance metabolic stability. researchgate.netnih.gov The position of the fluorine atom on the phenoxy ring of phenoxybutanoic acid derivatives can significantly influence the molecule's electronic properties, conformation, and ability to interact with biological targets.
Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and create unique electrostatic interactions with protein residues. nih.gov The substitution of a hydrogen atom with fluorine can lead to minimal steric disruption while profoundly affecting the compound's biological activity. researchgate.net
Research on related compound classes has demonstrated the critical nature of the fluorine position. For instance, in a series of 4-phenoxyquinoline derivatives designed as c-Met kinase inhibitors, an ortho-fluoro substitution on the phenoxy ring was found to be favorable for potent antitumor activity. nih.gov In another study on 7-phenyl-pyrroloquinolinones, introducing a fluorine atom at the 2- or 3-position of the phenyl ring resulted in derivatives with potent cytotoxicity against various cancer cell lines. nih.gov These findings underscore that moving the fluorine atom between the ortho (2-), meta (3-), and para (4-) positions can modulate binding affinity and biological response, a key principle in the optimization of 4-(3-Fluorophenoxy)butanoic acid derivatives.
Table 1: Hypothetical Impact of Fluorine Position on Receptor Binding Affinity This table illustrates the principle that substitution position can alter biological activity, based on findings in related compound classes.
| Compound/Substituent Position | Relative Binding Affinity (Illustrative) | Rationale |
|---|---|---|
| 4-(2-Fluorophenoxy)butanoic acid | High | Ortho-fluorine may form favorable interactions or induce a conformation that fits optimally in the receptor's binding pocket. nih.gov |
| This compound | Moderate | Meta-fluorine alters electronic distribution, potentially leading to different, but still effective, binding interactions. nih.gov |
| 4-(4-Fluorophenoxy)butanoic acid | Low to Moderate | Para-fluorine may not be positioned to engage with key residues in the binding site, or it could introduce unfavorable interactions. |
Role of the Butanoic Acid Moiety in Target Binding
The butanoic acid (also known as butyric acid) moiety is a crucial component of the molecule, often serving as the primary anchor for interacting with biological targets. Butyric acid and its derivatives are known to play significant biological roles, including the inhibition of histone deacetylase (HDAC) and acting as an energy source for cells. nih.gov
In the context of drug design, the terminal carboxylic acid group is a key pharmacophoric feature. It is typically ionized at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with positively charged residues (like arginine or lysine) or other hydrogen bond donors within a protein's active site.
Furthermore, the four-carbon chain acts as a flexible spacer, allowing the carboxylic acid to position itself correctly to engage with its binding partner while the fluorophenoxy group occupies another region of the binding site. The metabolic fate of this side chain can also be relevant; in biological systems, molecules with butyric acid side chains can undergo β-oxidation, a process that shortens the carbon chain by two carbons, converting it to an acetic acid derivative. nih.gov This metabolic conversion could potentially modulate the compound's activity profile, transforming it into a different active molecule or deactivating it.
Influence of Phenoxy Ring Substituents on Activity Profiles
Beyond the fluorine atom, the activity profile of this compound derivatives can be finely tuned by introducing other substituents onto the phenoxy ring. The nature, size, and position of these substituents can affect the compound's lipophilicity, electronic distribution, and steric profile, all of which are critical for target interaction and pharmacokinetic properties.
For example, studies on related 4-phenylbutyric acid analogs have shown that adding a methoxy (B1213986) group can enhance protective effects against ER stress-induced neuronal cell death compared to the unsubstituted parent compound. researchgate.net Similarly, the introduction of formyl and methoxy groups on a phenoxybutanoic acid scaffold has been explored in the synthesis of chemical linkers, indicating that the ring is amenable to various modifications. biosynth.com
In the development of c-Met inhibitors based on a 4-phenoxyquinoline core, various substitutions on the phenoxy ring were explored, revealing that the activity is highly sensitive to the chosen substituent. nih.gov This highlights a general principle: modifying the phenoxy ring is a key strategy for optimizing the biological activity of this class of compounds.
Table 2: Influence of Phenoxy Ring Substituents on a Hypothetical Activity Profile This table provides an illustrative example of how different substituents could modulate biological activity.
| Substituent at Position 3 | Substituent at Other Positions | Expected Impact on Activity (Illustrative) |
|---|---|---|
| -F | None | Baseline activity for the parent compound. |
| -F | 4'-Amino | May introduce a new hydrogen bonding interaction, potentially increasing potency. nih.gov |
| -F | 2'-Methyl | Could provide a beneficial steric interaction or enhance lipophilicity, possibly improving cell permeability. |
| -OCH₃ | 4'-Formyl | The combination of electron-donating and -withdrawing groups can significantly alter the ring's electronic properties and binding mode. biosynth.com |
Stereochemical Effects on Biological Potency and Selectivity
While this compound itself is achiral, introducing a substituent onto the butanoic acid chain can create a chiral center, leading to stereoisomers (enantiomers or diastereomers). It is a well-established principle in pharmacology that different stereoisomers of a drug can exhibit vastly different biological potencies and selectivities. This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact preferentially with one stereoisomer.
The synthesis of specific stereoisomers, such as (S)-3-(4-Fluorophenoxy)butanoic acid, has been documented, highlighting the chemical interest in exploring the stereochemistry of this class of compounds. nih.gov The differential effects arise from the three-dimensional arrangement of atoms; only one enantiomer may be able to orient its key interacting groups (e.g., the carboxylic acid and the fluorophenoxy ring) in the optimal geometry to fit into the chiral binding site of a protein. The other enantiomer, being a mirror image, may bind weakly or not at all, or it could even bind to a different target, leading to off-target effects. Therefore, the stereoselective synthesis and evaluation of individual isomers are critical steps in the optimization of any chiral derivative of this compound.
Bioisosteric Replacement Strategies in Lead Optimization
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to improve a lead compound's properties by swapping one functional group for another with similar physical or chemical characteristics. drughunter.comsci-hub.se This approach can enhance potency, selectivity, and metabolic stability, or reduce toxicity. cambridgemedchemconsulting.com
For this compound, several parts of the molecule are amenable to bioisosteric replacement:
Carboxylic Acid: The carboxylic acid group is often associated with poor cell permeability and rapid metabolism. It can be replaced with other acidic groups like tetrazole or acyl sulfonamide, which can mimic its acidic nature and hydrogen-bonding capabilities but with improved pharmacokinetic profiles. drughunter.com
Phenoxy Ether Linkage: The ether oxygen (-O-) could be replaced by other linkers, such as a difluoromethylene group (-CF₂-), which can act as a "lipophilic hydrogen bond donor" and is often more stable metabolically. cambridgemedchemconsulting.com
Phenyl Ring: The phenyl ring can be exchanged for various heteroaromatic rings (e.g., pyridine (B92270), thiophene). This can introduce new hydrogen bonding opportunities, alter the molecule's dipole moment, and modulate its solubility and metabolic profile. cambridgemedchemconsulting.comnih.gov
Table 3: Potential Bioisosteric Replacements for this compound
| Original Moiety | Bioisosteric Replacement | Potential Advantage |
|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole | Improved oral bioavailability, similar acidity. drughunter.com |
| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Increased lipophilicity and membrane permeability. drughunter.com |
| Ether Linkage (-O-) | Difluoromethylene (-CF₂-) | Increased metabolic stability. cambridgemedchemconsulting.com |
| Phenyl Ring | Pyridyl Ring | Introduce hydrogen bond acceptor, modify solubility. cambridgemedchemconsulting.com |
Development of Structure-Based Design Principles for this compound Derivatives
Modern drug discovery often employs structure-based design, where computational methods are used to understand how a molecule binds to its target and to predict how structural modifications will affect this interaction. Techniques like molecular docking and Density Functional Theory (DFT) calculations can be applied to design novel derivatives of this compound. nih.govbiointerfaceresearch.com
This process typically involves:
Target Identification: Determining the three-dimensional structure of the biological target (e.g., an enzyme or receptor) through methods like X-ray crystallography or cryo-electron microscopy.
Molecular Docking: Computationally placing the lead compound into the binding site of the target to predict its binding conformation and affinity. This can reveal key interactions, such as hydrogen bonds or hydrophobic contacts. nih.gov
Rational Design: Using the docking insights to design new analogs. For example, if a hydrophobic pocket is identified near the phenoxy ring, derivatives with larger lipophilic substituents could be designed to fill that pocket and increase potency. mdpi.com Similarly, if a potential hydrogen bond donor/acceptor on the protein is unoccupied, the molecule can be modified to introduce a complementary group.
Iterative Optimization: Synthesizing the designed compounds, testing their biological activity, and feeding the results back into the design cycle to refine the structural models and generate further hypotheses.
By applying these principles, researchers can move beyond traditional trial-and-error SAR and rationally engineer derivatives with improved therapeutic properties.
Mechanistic Investigations of Biological Interactions
Enzyme Inhibition and Modulation Mechanisms
The potential for 4-(3-Fluorophenoxy)butanoic acid to act as an enzyme inhibitor is a key area of hypothetical interest. However, empirical data detailing its specific interactions with the enzymes outlined below are not available.
Fatty Acid-Binding Protein (FABP) Inhibition Pathways
Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic substances. Inhibition of FABPs can impact cellular lipid metabolism and signaling pathways. While various inhibitors of FABPs have been developed and studied, the specific inhibitory pathways and efficacy of this compound against any of the FABP isoforms have not been reported. Mechanistic studies would be required to determine if it can bind to the fatty acid-binding pocket of FABPs and modulate their function.
Leukotriene A4 Hydrolase (LTA4H) Mechanistic Studies
Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme with both epoxide hydrolase and aminopeptidase (B13392206) activities. It plays a crucial role in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4). Inhibition of LTA4H is a therapeutic strategy for inflammatory diseases. There are no available mechanistic studies to suggest that this compound interacts with or inhibits LTA4H. Research would be needed to ascertain any potential binding to the active site and its effect on the enzyme's dual functions.
Phosphoenolpyruvate Carboxylase (PEP) Interaction Dynamics
Phosphoenolpyruvate Carboxylase (PEP) is an enzyme involved in the fixation of carbon dioxide and is central to carbon metabolism in plants and some bacteria. There is no scientific literature available to suggest or detail any interaction between this compound and Phosphoenolpyruvate Carboxylase.
Receptor Binding Kinetics and Thermodynamics
The study of receptor binding kinetics and thermodynamics provides insight into the affinity, association and dissociation rates, and the thermodynamic forces driving the interaction between a ligand and its receptor. At present, there are no published studies detailing the receptor binding profile, kinetics, or thermodynamic properties of this compound for any specific biological receptor.
Cellular and Molecular Mechanistic Studies (in vitro and ex vivo)
In vitro and ex vivo studies are fundamental to elucidating the cellular and molecular mechanisms of a compound. This includes its effects on gene expression and other cellular processes.
Gene Expression Regulation (e.g., FABP Promoter Activity)
Fatty acids and their analogs can regulate gene expression, often through interactions with transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs), which in turn can modulate the activity of gene promoters, including those for FABPs. However, no research has been published that specifically investigates the effect of this compound on the regulation of gene expression, including its potential to influence FABP promoter activity.
Modulation of Inflammatory Response Pathways (e.g., Prostaglandin E2 Synthesis)
Prostaglandin E2 (PGE2) is a key lipid mediator involved in the inflammatory response. Its synthesis is a critical pathway often targeted by anti-inflammatory drugs. While derivatives of butyric acid have been noted for their anti-inflammatory properties, a review of the current scientific literature reveals no specific studies investigating the direct effect of this compound on the modulation of inflammatory response pathways, including the synthesis of Prostaglandin E2. Research on other butyric acid derivatives has shown potential to inhibit inflammatory mediators, but these findings cannot be directly extrapolated to this compound without specific experimental evidence. nih.gov
Biotransformation and Metabolic Fate Studies
The biotransformation of xenobiotics, or foreign compounds, is a critical process that determines their pharmacokinetics and potential toxicity. mhmedical.com This process typically involves two phases of enzymatic reactions that increase the water solubility of the compound to facilitate its excretion. mhmedical.com
Identification of Metabolites and Metabolic Pathways
Despite the importance of understanding the metabolic fate of chemical compounds, there is currently no publicly available research that identifies the specific metabolites or elucidates the metabolic pathways of this compound in any biological system. General principles of xenobiotic metabolism suggest potential pathways such as hydroxylation of the aromatic ring or beta-oxidation of the butanoic acid chain, but these remain speculative without direct experimental data.
Enzyme Systems Involved in Biotransformation
The biotransformation of xenobiotics is primarily carried out by a variety of enzyme systems, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role in Phase I metabolism. nih.gov These enzymes are known to catalyze a wide range of oxidative reactions. nih.gov However, no studies have been published that identify the specific enzyme systems, including any particular CYP isozymes, involved in the biotransformation of this compound.
Chemical Biology Probes and Tools Derived from this compound
Chemical probes are essential tools in chemical biology for studying the function of proteins and biological pathways. The development of such probes often involves modifying a core chemical scaffold to incorporate reporter groups or reactive functionalities. While butanoic acid derivatives have been utilized in the design of chemical probes for various biological targets, a thorough search of the scientific literature indicates that no chemical biology probes or tools have been developed or derived from the this compound scaffold to date.
An in-depth examination of this compound reveals its significance not just as a distinct chemical entity, but as a representative of the broader class of phenoxyalkanoic acids. While research on this specific molecule is nascent, the extensive studies on its structural analogs provide a strong foundation for understanding its potential applications and future research trajectories. This article delves into the emerging research directions for phenoxybutanoic acids, with a particular focus on the implications for this compound.
Emerging Research Directions and Applications
The unique chemical architecture of phenoxybutanoic acids, including 4-(3-fluorophenoxy)butanoic acid, positions them as versatile molecules with potential applications spanning from material science to agriculture and medicine. The strategic placement of a fluorine atom in this compound can significantly alter its electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for future research and development.
Q & A
Q. What are the common synthetic routes for preparing 4-(3-Fluorophenoxy)butanoic acid, and what are the critical reaction conditions to consider?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example:
- Step 1 : Introduce the fluorophenoxy group via NAS by reacting 3-fluorophenol with a halogenated butanoic acid derivative (e.g., 4-bromobutanoic acid) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Optimize reaction temperature (60–80°C) to balance reaction rate and side-product formation.
- Critical Conditions : Use anhydrous solvents to prevent hydrolysis, and monitor pH to avoid decarboxylation of the butanoic acid moiety .
Q. How does the position of fluorine substitution (ortho, meta, para) on the phenoxy group influence the chemical reactivity of 4-(Fluorophenoxy)butanoic acid derivatives?
- Methodological Answer :
- Meta-substitution (3-fluoro) : Enhances electron-withdrawing effects, increasing acidity of the butanoic acid group and reactivity in esterification .
- Ortho-substitution : Steric hindrance may reduce reaction efficiency in NAS, while para-substitution can alter solubility and crystallinity .
- Comparative studies using NMR and computational modeling (e.g., DFT) are recommended to assess electronic effects .
Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR confirms fluorine position; ¹H/¹³C NMR verifies butanoic acid backbone .
- HPLC-MS : Detects impurities (e.g., unreacted 3-fluorophenol) with reverse-phase C18 columns and ESI ionization .
- Elemental Analysis : Validates stoichiometry (C₁₀H₁₀FO₃) .
Advanced Research Questions
Q. What strategies are effective in optimizing the yield of this compound when dealing with competing substitution reactions?
- Methodological Answer :
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance NAS efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve fluorophenolate ion mobility .
- Kinetic Monitoring : In situ IR tracks reaction progress to halt before side reactions (e.g., over-alkylation) dominate .
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for batch-to-batch compound variability .
- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., neuroprotective activity vs. KYN-3-OHase inhibition) to identify outliers .
- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomer contamination .
Q. In designing analogs for enhanced bioactivity, what structural modifications have shown promise, and what are the synthetic challenges?
- Methodological Answer :
- Fluorine Addition : Introducing 3,5-difluoro groups (as in ) improves metabolic stability but requires regioselective fluorination .
- Backbone Elongation : Extending the butanoic acid chain to pentanoic acid may enhance target binding but complicates purification .
- Chiral Centers : Synthesizing enantiomers (e.g., R/S configurations) demands asymmetric catalysis or chiral HPLC separation .
Q. How do solvent choice and catalyst systems impact the efficiency of nucleophilic aromatic substitution in synthesizing derivatives?
- Methodological Answer :
- Solvent Effects : DMF accelerates NAS but may degrade acid groups; THF is milder but requires higher temperatures .
- Catalysts : CuI/1,10-phenanthroline systems enable Ullmann-type coupling for sterically hindered substrates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield .
Q. What computational methods predict the pharmacokinetic properties of this compound, and how do they align with experimental data?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (~2.1) and bioavailability (30–40%), correlating with in vivo absorption studies .
- Molecular Dynamics : Simulates binding to targets (e.g., COX-2) to guide analog design, validated by SPR binding assays .
Data Contradiction and Experimental Design
Q. How should researchers design dose-response experiments to account for variability in reported herbicidal activity of phenoxybutanoic acid derivatives?
- Methodological Answer :
- Dose Range : Test 0.1–10 mM concentrations, referencing ’s 2 lb/A field trials for agricultural relevance .
- Additive Screening : Combine with surfactants (e.g., nonionic emulsifiers) to enhance bioavailability, as in 2,4-DB studies .
- Statistical Models : Use ANOVA to compare efficacy across replicates and identify synergistic/antagonistic effects .
Q. What are the stability considerations for this compound under different storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
